molecular formula C25H25N5O3S B15105930 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide

Cat. No.: B15105930
M. Wt: 475.6 g/mol
InChI Key: QBJRJFGMXLZVKY-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, phenyl isocyanate, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)-2-phenylacetamide

InChI

InChI=1S/C25H25N5O3S/c1-3-33-21-16-10-8-14-19(21)27-24(31)22(17-11-5-4-6-12-17)34-25-29-28-23(30(25)26)18-13-7-9-15-20(18)32-2/h4-16,22H,3,26H2,1-2H3,(H,27,31)

InChI Key

QBJRJFGMXLZVKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=NN=C(N3N)C4=CC=CC=C4OC

Origin of Product

United States

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